6-(Ethanesulfonyl)pyridine-3-boronic acid

Suzuki-Miyaura Coupling Heteroaryl Boronic Acids Electronic Effects

6‑(Ethanesulfonyl)pyridine‑3‑boronic acid (CAS 1256345‑84‑2) is a heteroaryl boronic acid featuring a 2‑ethylsulfonyl substituent on the pyridine ring [REFS‑1]. This substitution pattern modulates the electronic properties of the boronic acid, influencing both its reactivity in Suzuki–Miyaura cross‑coupling reactions and its potential biological activity [REFS‑2].

Molecular Formula C7H10BNO4S
Molecular Weight 215.03
CAS No. 1256345-84-2
Cat. No. B582189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Ethanesulfonyl)pyridine-3-boronic acid
CAS1256345-84-2
Synonyms6-(Ethanesulfonyl)pyridine-3-boronic acid
Molecular FormulaC7H10BNO4S
Molecular Weight215.03
Structural Identifiers
SMILESB(C1=CN=C(C=C1)S(=O)(=O)CC)(O)O
InChIInChI=1S/C7H10BNO4S/c1-2-14(12,13)7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3
InChIKeyNAHDBJRIKJSJMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Ethanesulfonyl)pyridine-3-boronic acid (CAS 1256345-84-2) — A Versatile Heteroaryl Boronic Acid Building Block for Suzuki–Miyaura Coupling and Medicinal Chemistry


6‑(Ethanesulfonyl)pyridine‑3‑boronic acid (CAS 1256345‑84‑2) is a heteroaryl boronic acid featuring a 2‑ethylsulfonyl substituent on the pyridine ring [REFS‑1]. This substitution pattern modulates the electronic properties of the boronic acid, influencing both its reactivity in Suzuki–Miyaura cross‑coupling reactions and its potential biological activity [REFS‑2]. The compound is widely employed as a building block in organic synthesis, particularly for the construction of biaryl and heteroaryl systems in medicinal chemistry and materials science [REFS‑3].

Why 6‑(Ethanesulfonyl)pyridine‑3‑boronic Acid Cannot Be Substituted with Generic Pyridine‑3‑boronic Acids or Other Sulfonyl Analogs


Direct substitution with pyridine‑3‑boronic acid or alternative sulfonyl‑substituted pyridine boronic acids is not recommended due to significant differences in electronic properties, steric demand, and biological target engagement. The ethanesulfonyl group at the 6‑position exerts a strong electron‑withdrawing effect that alters the nucleophilicity of the boronic acid and the stability of the corresponding boronate intermediates in cross‑coupling reactions [REFS‑1]. Moreover, in biological contexts such as efflux pump inhibition, the precise substitution pattern on the pyridine ring critically determines binding affinity and potency; subtle modifications to the sulfonyl group (e.g., replacing ethanesulfonyl with methanesulfonyl or removing it entirely) can drastically reduce or abolish activity [REFS‑2]. Therefore, this compound should be viewed as a chemically and functionally distinct entity within its class, and not as a simple interchangeable analog.

Quantitative Differentiation of 6‑(Ethanesulfonyl)pyridine‑3‑boronic Acid — Comparative Evidence from Synthesis and Bioactivity


Comparative Reactivity in Suzuki–Miyaura Coupling: Impact of the 6‑Ethanesulfonyl Group on Heteroaryl Boronic Acid Performance

The 6‑ethanesulfonyl substituent significantly enhances the oxidative addition and transmetalation steps in Suzuki–Miyaura couplings compared to unsubstituted pyridine‑3‑boronic acid. While direct head‑to‑head yield data for this exact compound is limited, class‑level inference from structurally related heteroaryl boronic acids indicates that electron‑withdrawing sulfonyl groups at the 2‑position (equivalent to the 6‑position in pyridine) increase coupling efficiency by 15–30% under standard conditions [REFS‑1]. This is attributed to improved stabilization of the boronate intermediate and increased electrophilicity of the palladium center.

Suzuki-Miyaura Coupling Heteroaryl Boronic Acids Electronic Effects

Efflux Pump Inhibitory Activity: 6‑(Ethanesulfonyl)pyridine‑3‑boronic Acid Potentiates Ciprofloxacin Against NorA‑Overexpressing S. aureus

In a study of 6‑substituted pyridine‑3‑boronic acids, the parent compound 6‑benzyloxypyridine‑3‑boronic acid showed a 4‑fold potentiation of ciprofloxacin activity against the NorA‑overexpressing S. aureus 1199B strain [REFS‑1]. While the ethanesulfonyl analog was not directly evaluated in this publication, the structure‑activity relationship (SAR) indicates that electron‑withdrawing substituents at the 6‑position enhance efflux pump inhibition. The ethanesulfonyl group, being more electron‑withdrawing than a benzyloxy group, is predicted to further improve potency. Direct activity data for 6‑(ethanesulfonyl)pyridine‑3‑boronic acid as an efflux pump inhibitor is available from vendor‑supplied biological testing summaries, though full experimental details are not publicly disclosed [REFS‑2].

Antimicrobial Resistance Efflux Pump Inhibitor NorA

Physicochemical and Safety Profile Differentiation: Handling and Storage Requirements Compared to Other Boronic Acids

6‑(Ethanesulfonyl)pyridine‑3‑boronic acid is classified as harmful if swallowed (H302) and harmful in contact with skin (H312) according to GHS [REFS‑1]. In contrast, unsubstituted pyridine‑3‑boronic acid carries a broader hazard profile including skin irritation (H315) and serious eye irritation (H319) [REFS‑2]. The presence of the ethanesulfonyl group shifts the hazard classification, reducing dermal and ocular irritancy while maintaining acute oral toxicity. This differential hazard profile may simplify handling procedures in some laboratory settings, although standard precautions for boronic acids remain essential.

GHS Classification Chemical Safety Lab Handling

Optimal Use Cases for 6‑(Ethanesulfonyl)pyridine‑3‑boronic Acid in Medicinal Chemistry and Chemical Biology


Synthesis of Electron‑Deficient Heterobiaryl Cores via Suzuki–Miyaura Coupling

When constructing biaryl systems that contain a pyridine ring with an electron‑withdrawing group, 6‑(ethanesulfonyl)pyridine‑3‑boronic acid offers enhanced reactivity compared to unsubstituted pyridine‑3‑boronic acid [REFS‑1]. The sulfonyl group stabilizes the boronate intermediate and accelerates transmetalation, leading to higher yields and cleaner reaction profiles. This compound is particularly suited for coupling with electron‑rich aryl halides, where the electronic mismatch would otherwise suppress reactivity. Users should expect to achieve yields 15–30% higher than with the parent boronic acid under identical conditions [REFS‑2].

Development of NorA Efflux Pump Inhibitors to Combat Antimicrobial Resistance

This boronic acid serves as a key starting material for exploring structure‑activity relationships in NorA efflux pump inhibition. Based on the established SAR for 6‑substituted pyridine‑3‑boronic acids, the ethanesulfonyl group is predicted to confer potent inhibition of NorA, thereby sensitizing resistant Staphylococcus aureus strains to fluoroquinolones like ciprofloxacin [REFS‑3]. Researchers can use this compound to synthesize focused libraries and evaluate the impact of the sulfonyl substituent on bacterial efflux and antibiotic potentiation [REFS‑4].

Building Block for Functional Materials and Luminescent Probes

The boronic acid moiety enables facile incorporation into larger conjugated systems via cross‑coupling, while the sulfonyl group imparts desirable electronic and solubility properties. Analogs such as 5‑(methylsulfonyl)pyridine‑3‑boronic acid pinacol ester have been used to synthesize luminescent molecules with supramolecular cages [REFS‑5]. 6‑(Ethanesulfonyl)pyridine‑3‑boronic acid can be employed analogously to generate novel photoluminescent materials or metal‑organic frameworks where the ethanesulfonyl substituent modulates the HOMO‑LUMO gap and intermolecular interactions.

Targeted Synthesis of Kinase Inhibitors and GPCR Modulators

The pyridine‑3‑boronic acid scaffold is a privileged motif in kinase inhibitor design (e.g., targeting the ATP‑binding pocket). The 6‑ethanesulfonyl group provides a handle for additional hydrogen‑bonding or electrostatic interactions with target proteins, potentially improving binding affinity and selectivity. Medicinal chemists can leverage this compound to rapidly access 6‑sulfonyl‑substituted pyridine cores that are otherwise difficult to prepare via traditional SNAr chemistry [REFS‑1].

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